molecular formula C16H11ClO3 B2484286 3-(3-Chlorophenyl)-7-methoxychromen-2-one CAS No. 332104-35-5

3-(3-Chlorophenyl)-7-methoxychromen-2-one

Cat. No.: B2484286
CAS No.: 332104-35-5
M. Wt: 286.71
InChI Key: LAGYBOTVXUOCHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-7-methoxychromen-2-one is a chemical compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities This compound features a chlorophenyl group at the 3-position and a methoxy group at the 7-position of the chromen-2-one core structure

Scientific Research Applications

3-(3-Chlorophenyl)-7-methoxychromen-2-one has several scientific research applications:

Safety and Hazards

The safety and hazards associated with “3-(3-Chlorophenyl)-7-methoxychromen-2-one” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with care and use appropriate safety measures. For related compounds, hazards may include skin and eye irritation, respiratory irritation, and potential toxicity if ingested or inhaled .

Future Directions

The future research directions for “3-(3-Chlorophenyl)-7-methoxychromen-2-one” could involve studying its synthesis, reactivity, potential biological activity, and safety profile. Given the interest in chromenone derivatives in medicinal chemistry, this compound could be of interest for further study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-7-methoxychromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylboronic acid and 7-methoxychromone.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-chlorophenylboronic acid with 7-methoxychromone.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-7-methoxychromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromen-2-ones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenyl)-7-methoxychromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a methoxy group makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3-chlorophenyl)-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-19-13-6-5-11-8-14(16(18)20-15(11)9-13)10-3-2-4-12(17)7-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGYBOTVXUOCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.